![molecular formula C16H14FN3O3S2 B2570032 2-{[1-(5-フルオロ-1-ベンゾチオフェン-2-カルボニル)アゼチジン-3-イル]スルホニル}-1-メチル-1H-イミダゾール CAS No. 2309774-00-1](/img/structure/B2570032.png)
2-{[1-(5-フルオロ-1-ベンゾチオフェン-2-カルボニル)アゼチジン-3-イル]スルホニル}-1-メチル-1H-イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole is a complex organic compound that features a combination of several functional groups, including a benzothiophene, azetidine, sulfonyl, and imidazole
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
作用機序
Target of action
The compound contains a benzothiophene moiety, which is a common structural motif in many biologically active compounds . Benzothiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of “2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole” could potentially be related to these biological processes.
Mode of action
Benzothiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the biological activities associated with benzothiophene derivatives, it’s possible that it could be involved in pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Azetidine Ring Formation: This can be synthesized via cyclization reactions involving amines and haloalkanes.
Imidazole Ring Formation: This can be achieved through cyclization reactions involving diamines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzothiophene moiety.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the carbonyl group can yield alcohols.
類似化合物との比較
Similar Compounds
- 2-{[1-(5-chloro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
- 2-{[1-(5-bromo-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
Uniqueness
The presence of the fluorine atom in 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its chloro and bromo analogs.
特性
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-19-5-4-18-16(19)25(22,23)12-8-20(9-12)15(21)14-7-10-6-11(17)2-3-13(10)24-14/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMITMPWSSAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
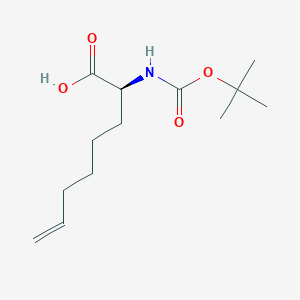
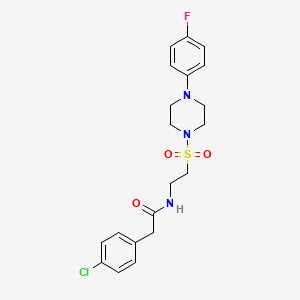
![4-benzoyl-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)
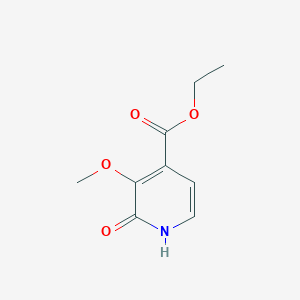

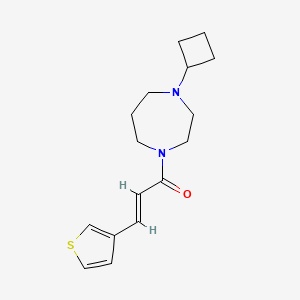
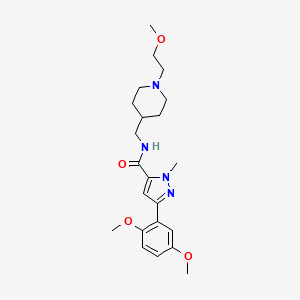
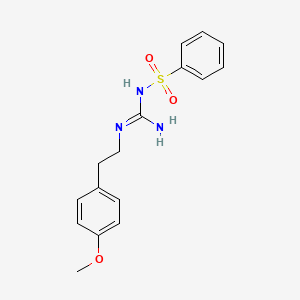
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2569963.png)
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)
![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2569965.png)
![4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2569966.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)
